molecular formula C21H18N6O3S B2516928 2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide CAS No. 863452-88-4

2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide

Cat. No. B2516928
CAS RN: 863452-88-4
M. Wt: 434.47
InChI Key: IGKWCZCLZMWJJQ-UHFFFAOYSA-N
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Description

The compound “2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide” is a complex organic molecule. It contains a triazolopyrimidine core, which is a structure found in many biologically active compounds .


Synthesis Analysis

The synthesis of similar triazolopyrimidine compounds involves aza-Wittig reactions of iminophosphorane with aromatic isocyanates, followed by reaction with hydrazine . Another method involves a three-step reaction sequence, engaging five reactive centers (amide, amine, carbonyl, azide, and alkyne) for the synthesis of alicyclic derivatives .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined by 1D and 2D NMR spectroscopy and X-ray crystallography . The stereochemistry and relative configurations of the synthesized compounds were also determined .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include aza-Wittig reactions and reactions with hydrazine . A tandem aza-Wittig reaction of iminophosphorane with isocyanate or acyl chloride generated previously unreported triazolopyrimidinones .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, the melting point of a similar compound, 3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol, is greater than 250°C .

Scientific Research Applications

Heterocyclic Compound Synthesis

Synthesis and insecticidal assessment : Innovative heterocycles incorporating thiadiazole moieties have been synthesized for their potential insecticidal properties against pests like Spodoptera littoralis. This approach demonstrates the utility of designing and synthesizing complex heterocyclic compounds for biological applications, potentially including compounds similar to the one (Fadda et al., 2017).

Antimicrobial and antifungal properties : Tetrahydrobenzothieno[2,3-d]pyrimidine and tetrahydrobenzothienotriazolopyrimidine derivatives have been synthesized and evaluated for their antimicrobial properties. This research signifies the potential of such compounds in developing new antimicrobial agents, highlighting a path for evaluating the query compound in similar contexts (Soliman et al., 2009).

Bioactivity and Drug Development

Purine analogues as amplifiers : The study of purine analogues for their activity as amplifiers of phleomycin, with applications in enhancing antibiotic efficacy against bacterial cultures, exemplifies the exploration of complex molecules for augmenting drug action. Such research may offer insights into leveraging the structural features of compounds like the one queried for enhancing drug effects (Brown & Iwai, 1979).

Anticancer potential : Exploratory synthesis of novel heterocyclic compounds, including those with thiazolopyrimidine structures, for evaluating their potential as anticancer agents, indicates the broader application of heterocyclic chemistry in searching for new therapeutic agents. This area could be relevant for assessing the anticancer potential of the compound (Said et al., 2004).

Future Directions

The future directions in the research of such compounds could involve further exploration of their biological activities. For instance, some compounds were tested for antiproliferative activities against human cancer cell lines . Additionally, the development of more efficient synthesis methods could be a focus of future research .

Mechanism of Action

Target of Action

The primary target of this compound is the A3 adenosine receptor . Adenosine receptors play a crucial role in biochemical processes, such as energy transfer—as adenosine triphosphate (ATP) and adenosine diphosphate (ADP)—as well as in signal transduction as cyclic adenosine monophosphate (cAMP). They also have a significant role in rapid neurotransmission and modulation of neuronal activity.

Mode of Action

The compound interacts with its target, the A3 adenosine receptor, by binding to it

Biochemical Pathways

The compound’s interaction with the A3 adenosine receptor suggests that it may affect adenosine-related biochemical pathways . These pathways play a role in a variety of physiological processes, including energy metabolism and signal transduction. The downstream effects of these pathways could be diverse, depending on the specific cellular context.

Result of Action

Given its target, it can be inferred that the compound might influence cellular processes regulated by the a3 adenosine receptor . This could potentially include effects on energy metabolism and neuronal activity.

properties

IUPAC Name

2-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N6O3S/c28-18(24-15-6-7-16-17(10-15)30-9-8-29-16)12-31-21-19-20(22-13-23-21)27(26-25-19)11-14-4-2-1-3-5-14/h1-7,10,13H,8-9,11-12H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGKWCZCLZMWJJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NC=NC4=C3N=NN4CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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